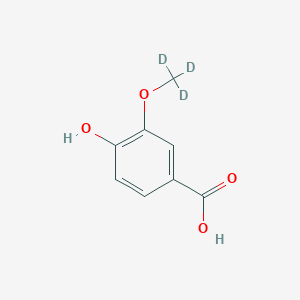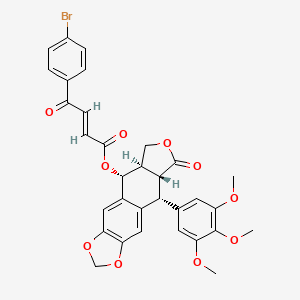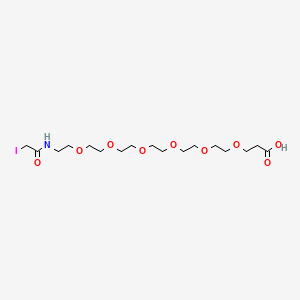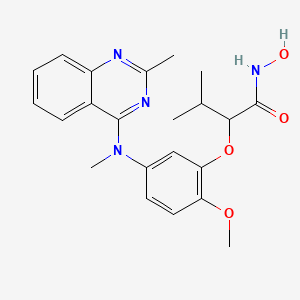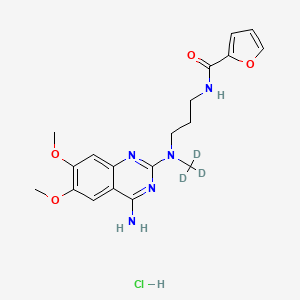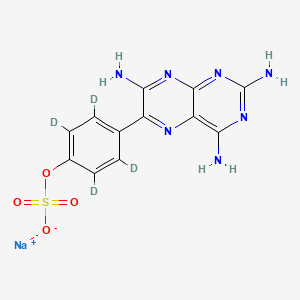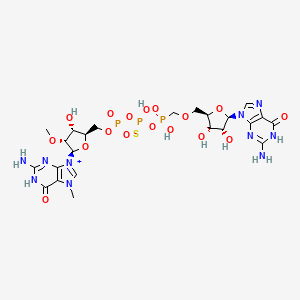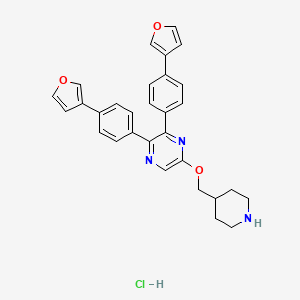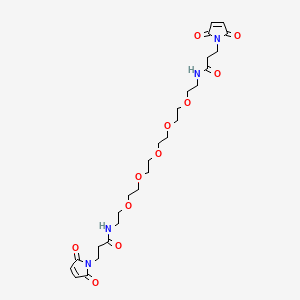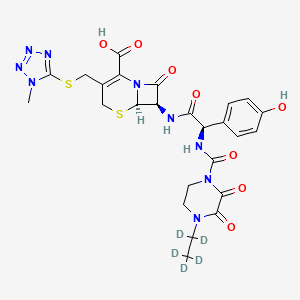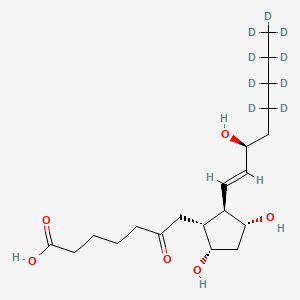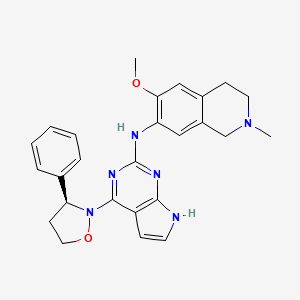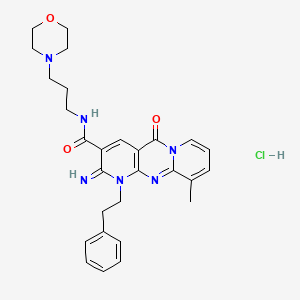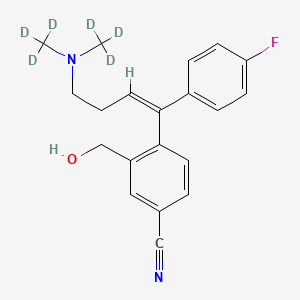
Citalopram olefinic impurity-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citalopram olefinic impurity-d6 is a deuterated form of an impurity found in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression. The presence of such impurities is common in pharmaceutical synthesis, and their identification and quantification are crucial for ensuring the safety and efficacy of the final drug product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of citalopram olefinic impurity-d6 involves multiple steps, including the incorporation of deuterium atoms. One common method is the hydrogenation of the olefinic bond in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) or Raney nickel, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quantification of the impurity .
Análisis De Reacciones Químicas
Types of Reactions: Citalopram olefinic impurity-d6 can undergo various chemical reactions, including:
Oxidation: The olefinic bond can be oxidized to form epoxides or diols.
Reduction: The olefinic bond can be reduced to form saturated compounds.
Substitution: The olefinic bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Pd/C or Raney nickel in the presence of deuterium gas.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Citalopram olefinic impurity-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in citalopram synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of citalopram.
Mecanismo De Acción
The mechanism of action of citalopram olefinic impurity-d6 is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacokinetics and pharmacodynamics of citalopram by potentially interacting with the same molecular targets, such as the serotonin transporter. Further research is needed to elucidate its specific molecular targets and pathways .
Comparación Con Compuestos Similares
Citalopram Related Compound A: A process-related impurity generated during the synthesis of citalopram.
Citalopram Related Compound D: Another impurity found in citalopram, with a similar structure but different functional groups
Uniqueness: Citalopram olefinic impurity-d6 is unique due to the incorporation of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable reference standard for analytical purposes and helps in understanding the behavior of deuterated compounds in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C20H21FN2O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3 |
Clave InChI |
IAICSOQOSARWDY-JOKQSJFRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


